Monastrol
Overview
Description
Synthesis Analysis
Monastrol has been synthesized using various methods, including one-pot Biginelli reactions. A notable process improvement involves the synthesis through the Biginelli reaction from m-hydroxy benzaldehyde, ethyl acetoacetate, and thiourea using p-toluenesulfonic acid as the catalyst, achieving an 86% yield. This synthesis has been confirmed by 1H NMR, IR, and MS analyses (W. Na, 2011). Additionally, catalyzed and non-catalyzed conditions have been explored for monastrol synthesis, indicating the role of Lewis and Bronsted acids in improving reaction yields (Haline G. O. Alvim et al., 2014).
Molecular Structure Analysis
The molecular structure of monastrol has been extensively studied, revealing that it does not inhibit the progression through S and G2 phases of the cell cycle or centrosome duplication. The structural analysis via crystallography highlighted the specific inhibition mechanism of Eg5 by monastrol, showing drug-induced structural changes in the motor, including in loop L5 and the neck linker (Z. Maliga et al., 2006).
Chemical Reactions and Properties
Monastrol's chemical properties include its ability to form dihydropyrimidin-2(1H)-thione derivatives under various synthesis conditions. Its reactivity under different catalytic conditions showcases its versatile chemical nature, allowing for the exploration of environmentally benign synthesis methods such as microwave-assisted reactions without solvents (Yuan Wen-lin, 2011).
Physical Properties Analysis
Monastrol's physical properties, including its solubility and crystalline form, play a crucial role in its biological activity and applications. Studies have focused on improving its pharmacokinetic properties by loading monastrol into mesoporous silica nanoparticles, highlighting the importance of physical properties in drug delivery systems (Huzaifa Hanif et al., 2017).
Chemical Properties Analysis
The chemical properties of monastrol, including its inhibitory mechanism against Eg5, have been elucidated through kinetic and equilibrium binding studies. These studies demonstrate how monastrol induces a stable conformational change in the motor domain of Eg5, affecting its ability to interact with microtubules and ultimately inhibiting spindle formation (J. C. Cochran et al., 2005).
Scientific Research Applications
Comprehensive and Detailed Summary of the Application
Monastrol, a compound found to be effective in arresting cells in the cell cycle, has been of particular interest in cancer research . It affects a kinesin called Eg5, a protein involved in various cellular functions, most importantly in mitosis . Eg5 plays a crucial role in the formation of bipolar spindles during mitosis, which is responsible for dividing the cells .
Detailed Description of the Methods of Application or Experimental Procedures
By inhibiting the basal and microtubule-stimulated ATPase activity of the Eg5 motor domain, Monastrol alters the ability of the Eg5 to generate force . This prevents it from maintaining the bipolar spindles, leading to cell death .
Thorough Summary of the Results or Outcomes Obtained
In recent studies, scientists have found that Monastrol is effective in arresting cells in the cell cycle and inducing apoptosis or programmed cell death . This makes it a potential therapeutic agent for cancer treatment .
Application in Neurodegenerative Diseases Research
Comprehensive and Detailed Summary of the Application
Monastrol has been studied for its potential applications in the treatment of neurodegenerative diseases. These diseases are characterized by the progressive loss of structure or function of neurons, including death of neurons. Many neurodegenerative diseases including Parkinson’s, Alzheimer’s, and Huntington’s occur as a result of neurodegenerative processes .
Detailed Description of the Methods of Application or Experimental Procedures
Monastrol’s mechanism of action involves the inhibition of the kinesin Eg5. This protein is crucial for the formation of bipolar spindles during mitosis, which is responsible for dividing the cells. By inhibiting the activity of the Eg5 motor domain, Monastrol alters the ability of the Eg5 to generate force, thereby preventing it from maintaining the bipolar spindles and leading to cell death .
Thorough Summary of the Results or Outcomes Obtained
Research has shown that Monastrol can effectively arrest cells in the cell cycle and induce apoptosis or programmed cell death. This mechanism could potentially be used to target and kill neurons that are contributing to the progression of neurodegenerative diseases .
Application in Cell Cycle Research
Comprehensive and Detailed Summary of the Application
Monastrol is a potent inhibitor of the kinesin Eg5 and has been used extensively to study the role of this motor protein in cell division . It is particularly useful for studying the mechanisms of spindle assembly and the role of Eg5 in this process .
Detailed Description of the Methods of Application or Experimental Procedures
Monastrol is typically applied to cells in culture, where it rapidly leads to the formation of monopolar spindles . This allows researchers to study the role of Eg5 in spindle assembly and the consequences of its inhibition .
Thorough Summary of the Results or Outcomes Obtained
Studies using Monastrol have shown that Eg5 is essential for the formation of bipolar spindles and that its inhibition leads to cell cycle arrest . This has provided valuable insights into the mechanisms of cell division and has potential implications for the development of new cancer therapies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBCDGHHHHGHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388124, DTXSID501317756 | |
Record name | Monastrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-Monastrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monastrol | |
CAS RN |
329689-23-8, 254753-54-3 | |
Record name | (±)-Monastrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329689-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monastrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-Monastrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.